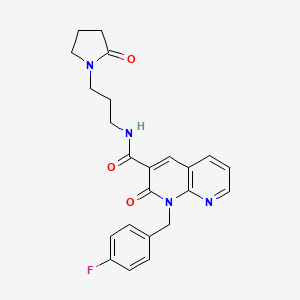
2-Methoxy-6-propoxybenzaldehyde
Übersicht
Beschreibung
2-Methoxy-6-propoxybenzaldehyde, also known as MPP, is a white or yellow crystal. It belongs to the class of aldehydes and has a molecular formula of C11H14O3 .
Physical And Chemical Properties Analysis
The boiling point of 2-Methoxy-6-propoxybenzaldehyde is predicted to be 317.7±22.0 °C and its density is predicted to be 1.066±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Natural Resources, Isolation, and Biosynthesis
2-Methoxy-6-propoxybenzaldehyde, as a type of methoxybenzaldehyde, can be sourced from plants and is significant in both the food and cosmetic industries due to its refreshing fragrance. It also exhibits medicinal properties, making it valuable in the pharmaceutical industry. The biosynthesis of methoxybenzaldehydes in plants involves the formation of benzaldehyde via benzoic acid from cinnamate, with a subsequent addition of a 'methoxy' group (Kundu & Mitra, 2016).
Spectroscopy and Structural Studies
Significant research has been conducted in the field of spectroscopy and structural studies of methoxybenzaldehydes. For example, the synthesis, spectroscopy, and crystal structure of certain methoxybenzaldehyde compounds have been thoroughly investigated, contributing to a deeper understanding of their chemical properties and potential applications in materials science (Takjoo et al., 2013).
Antimicrobial and Antiaflatoxigenic Activities
Methoxybenzaldehydes, including 2-Methoxy-6-propoxybenzaldehyde, have been found to exhibit antimicrobial and antiaflatoxigenic activities. These properties make them useful in the development of new antimicrobial agents and in the study of aflatoxin inhibition, which is crucial in food safety and preservation (Harohally et al., 2017).
Chemical Synthesis and Applications
The compound's versatility in chemical synthesis is noteworthy. It has been used in reactions with various compounds, demonstrating its potential in the synthesis of complex organic molecules. This versatility is crucial for the development of new chemical compounds with potential applications in various industries, including pharmaceuticals and materials science (Kokubo et al., 1999).
Eigenschaften
IUPAC Name |
2-methoxy-6-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQKVUDJQYVKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-propoxybenzaldehyde | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)


![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)
![5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2454726.png)

amine](/img/structure/B2454728.png)
![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2454735.png)

![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)